molecular formula C8H4Cl2O2 B14134279 2-(2,5-dichlorophenyl)-2-oxoacetaldehyde CAS No. 38923-37-4

2-(2,5-dichlorophenyl)-2-oxoacetaldehyde

Cat. No.: B14134279
CAS No.: 38923-37-4
M. Wt: 203.02 g/mol
InChI Key: TTYGCHQREINYBT-UHFFFAOYSA-N
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Description

2-(2,5-Dichlorophenyl)-2-oxoacetaldehyde is an organic compound characterized by the presence of two chlorine atoms attached to a phenyl ring and an oxoacetaldehyde group

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 2,5-dichlorophenylsulfonyl chloride with acetone oxime in the presence of triethylamine . The reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of 2-(2,5-dichlorophenyl)-2-oxoacetaldehyde may involve large-scale chlorination processes followed by specific reaction steps to introduce the oxoacetaldehyde group. The use of catalysts and optimized reaction conditions is crucial to achieve high yields and cost-effective production.

Chemical Reactions Analysis

Types of Reactions

2-(2,5-Dichlorophenyl)-2-oxoacetaldehyde undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 2-(2,5-dichlorophenyl)acetic acid.

    Reduction: Formation of 2-(2,5-dichlorophenyl)-2-hydroxyacetaldehyde.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

2-(2,5-Dichlorophenyl)-2-oxoacetaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2,5-dichlorophenyl)-2-oxoacetaldehyde involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2,5-Dichlorophenyl)-2-oxoacetaldehyde is unique due to the presence of both the dichlorophenyl and oxoacetaldehyde groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications.

Properties

CAS No.

38923-37-4

Molecular Formula

C8H4Cl2O2

Molecular Weight

203.02 g/mol

IUPAC Name

2-(2,5-dichlorophenyl)-2-oxoacetaldehyde

InChI

InChI=1S/C8H4Cl2O2/c9-5-1-2-7(10)6(3-5)8(12)4-11/h1-4H

InChI Key

TTYGCHQREINYBT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)C(=O)C=O)Cl

Origin of Product

United States

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